1-(Pyridin-2-yl)heptan-1-one

Description

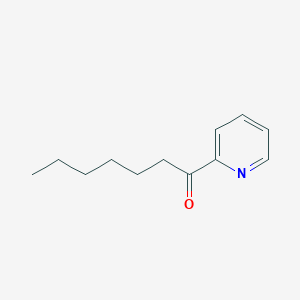

Structure

3D Structure

Properties

IUPAC Name |

1-pyridin-2-ylheptan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-2-3-4-5-9-12(14)11-8-6-7-10-13-11/h6-8,10H,2-5,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDLKKRWBZLFOAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(=O)C1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30365053 | |

| Record name | 1-(pyridin-2-yl)heptan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30365053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60975-82-8 | |

| Record name | 1-(pyridin-2-yl)heptan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30365053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 1 Pyridin 2 Yl Heptan 1 One

Established Chemical Synthesis Pathways

The formation of 1-(Pyridin-2-yl)heptan-1-one can be achieved through several established chemical synthesis pathways. These methods provide reliable routes to obtaining the target compound, with Grignard-type reactions and multi-step organic synthesis approaches being particularly noteworthy.

Grignard-Type Reaction Protocols for this compound Formation

Grignard reactions offer a direct and efficient method for the synthesis of this compound. This protocol typically involves the reaction of a pyridyl-containing starting material with a suitable Grignard reagent. For instance, 2-cyanopyridine (B140075) can be reacted with hexylmagnesium bromide. In this reaction, the hexyl Grignard reagent acts as a nucleophile, attacking the electrophilic carbon of the nitrile group in 2-cyanopyridine. Following an acidic workup, the intermediate imine is hydrolyzed to yield the desired ketone, this compound.

Another approach involves the use of 2-bromopyridine, which can be reacted with magnesium to form the pyridylmagnesium bromide Grignard reagent. researchgate.net This reagent can then be reacted with an acyl chloride, such as heptanoyl chloride, to form the target ketone. The versatility of the Grignard reaction allows for the synthesis of a variety of pyridyl ketones by simply changing the Grignard reagent or the acylating agent. researchgate.net

Multi-step Organic Synthesis Approaches for Target Compound Construction

Multi-step synthesis provides an alternative and often more controlled route to this compound. researchgate.netnih.govsemanticscholar.orgresearchgate.net These synthetic sequences can be designed to accommodate a wider range of starting materials and functional groups. A general multi-step approach might begin with a simpler pyridine (B92270) derivative, which is then elaborated through a series of reactions to introduce the heptanoyl side chain.

For example, a synthesis could commence with the oxidation of 2-picoline to picolinic acid. The resulting carboxylic acid can then be converted to its corresponding acid chloride using a reagent like thionyl chloride. This activated acid chloride can then be subjected to a reaction with a suitable organometallic reagent, such as dihexylcadmium or a hexylcuprate, to introduce the heptanoyl group and form this compound. Each step in a multi-step synthesis requires careful optimization of reaction conditions to ensure high yields and purity of the intermediates and the final product. researchgate.netnih.govsemanticscholar.orgresearchgate.net

Strategies for Derivatization and Analogue Synthesis

The chemical structure of this compound allows for a variety of derivatization reactions, enabling the synthesis of a diverse range of analogues. These modifications can be used to explore structure-activity relationships and to develop new compounds with specific chemical properties.

Formation of Oxime Derivatives from this compound

The ketone functional group in this compound readily reacts with hydroxylamine (B1172632) to form oxime derivatives. researchgate.netacs.org This reaction is a classic condensation reaction where the carbonyl oxygen is replaced by a =N-OH group. The reaction is typically carried out by refluxing an alcoholic solution of the ketone with hydroxylamine hydrochloride and a base, such as pyridine, to neutralize the liberated HCl. researchgate.net

The formation of the oxime introduces a new functional group that can be further modified. For example, the oxime can be reduced to the corresponding amine or rearranged under Beckmann rearrangement conditions to form an amide. The geometry of the oxime (E or Z isomer) can also influence its reactivity and the stereochemistry of subsequent reactions.

| Reactant | Reagent | Product | Reaction Conditions |

|---|---|---|---|

| This compound | Hydroxylamine hydrochloride, Pyridine | This compound oxime | Reflux in ethanol (B145695) researchgate.net |

Incorporation into and Synthesis of Diverse Heterocyclic Systems

The versatile structure of this compound makes it a valuable building block for the synthesis of more complex heterocyclic systems. The pyridine ring and the ketone functionality provide multiple reaction sites for cyclization and condensation reactions.

Oxazole-containing derivatives can be synthesized from this compound through various synthetic routes. researchgate.net One common method is the Robinson-Gabriel synthesis, which involves the cyclization of an α-acylamino ketone. To utilize this method, the ketone first needs to be functionalized at the α-carbon. This can be achieved by α-halogenation of this compound, followed by reaction with an amide to form the necessary α-acylamino ketone intermediate. This intermediate can then be cyclized using a dehydrating agent like sulfuric acid or phosphorus pentoxide to yield the corresponding oxazole (B20620) derivative.

Another approach is the van Leusen reaction, which utilizes tosylmethyl isocyanide (TosMIC) to construct the oxazole ring. nih.gov In this reaction, the ketone can be reacted with TosMIC in the presence of a base to form the oxazole ring directly. The versatility of these methods allows for the synthesis of a wide range of oxazole derivatives with different substitution patterns. nih.gov

| Starting Material | Key Reagents | Product Type | Synthetic Method |

|---|---|---|---|

| α-Acylamino-1-(pyridin-2-yl)heptan-1-one | Dehydrating agent (e.g., H₂SO₄) | Substituted oxazole | Robinson-Gabriel synthesis |

| This compound | Tosylmethyl isocyanide (TosMIC), Base | Substituted oxazole | van Leusen reaction nih.gov |

Thiazole-Based Analogues

The synthesis of thiazole-based analogues from this compound can be achieved through established synthetic routes, most notably the Hantzsch thiazole (B1198619) synthesis. wikipedia.org This method typically involves the reaction of an α-haloketone with a thioamide. pharmaguideline.com In the context of this compound, the synthesis would commence with the α-halogenation of the ketone at the carbon adjacent to the carbonyl group. This α-halo-1-(pyridin-2-yl)heptan-1-one can then be condensed with a suitable thioamide, such as thioacetamide (B46855) or thiourea, to yield the corresponding 2,4-disubstituted thiazole derivative. The pyridine moiety at position 2 of the resulting thiazole would originate from the starting ketone.

Another approach involves the Tcherniac's synthesis, where α-thiocyanoketones are hydrolyzed to form 2-substituted thiazoles. pharmaguideline.com This would require the conversion of this compound to its α-thiocyano derivative as a key intermediate.

| Reaction | Reagents | Product Type |

| Hantzsch Thiazole Synthesis | 1. α-Halogenating agent (e.g., NBS, Br₂) 2. Thioamide (e.g., thioacetamide) | 2-Alkyl-4-(pyridin-2-yl)-5-pentylthiazole |

| Cook-Heilbron Synthesis | Requires conversion to α-aminonitrile, then reaction with CS₂ | 5-Amino-4-(pyridin-2-yl)-thiazole derivative |

Tetrazole-Incorporated Compounds

The incorporation of a tetrazole ring, a common bioisostere for a carboxylic acid, can be envisioned through several synthetic strategies starting from derivatives of this compound. A prevalent method for tetrazole synthesis is the [3+2] cycloaddition of a nitrile with an azide (B81097) source, such as sodium azide. researchgate.net To apply this to our starting material, the heptanoyl side chain would need to be functionalized to introduce a nitrile group.

Alternatively, multicomponent reactions (MCRs) offer an efficient pathway to highly substituted tetrazoles. nih.gov For instance, an Ugi-azide reaction could potentially be employed. This would involve the reaction of an amine, an isocyanide, an aldehyde or ketone, and an azide source. While direct participation of this compound in a standard Ugi-azide reaction is not typical, its conversion to a suitable aldehyde or amine derivative could open up this synthetic route.

| Reaction Type | Key Intermediate/Reactant from Starting Material | General Reagents | Product |

| [3+2] Cycloaddition | Pyridin-2-yl containing nitrile | Sodium azide, Lewis acid | 5-(Pyridin-2-yl substituted)-1H-tetrazole |

| Ugi-Azide MCR | Aldehyde or amine derived from this compound | Isocyanide, amine/aldehyde, azide source | 1,5-Disubstituted tetrazole with pyridin-2-yl moiety |

Fused Polycyclic Architectures (e.g., Indolyl-Tethered Spiro Compounds)

The synthesis of spiro compounds, where two rings share a single atom, can also be envisioned. For example, a Pictet-Spengler type reaction could be adapted. This would involve the conversion of the ketone to a suitable tryptamine (B22526) derivative, which could then undergo cyclization to form a spiro-indolyl compound.

| Architecture Type | Synthetic Strategy | Key Transformation |

| Fused Pyridine Derivatives | Annulation reactions | C-H activation of the pyridine ring or functionalization of the side chain |

| Spiro Compounds | Pictet-Spengler type reaction | Conversion to a tryptamine derivative followed by cyclization |

Other Heterocyclic Frameworks

The versatile reactivity of the ketone and pyridine functionalities in this compound allows for its use as a building block for a variety of other heterocyclic frameworks.

Pyrido[1,2-e]purines: The synthesis of this fused purine (B94841) system can be achieved through multi-step sequences. A plausible route involves the initial construction of a pyrimidine (B1678525) ring fused to the pyridine, followed by the formation of the imidazole (B134444) ring. For example, condensation of a 2-aminopyridine (B139424) derivative with a β-keto ester derived from our starting ketone could lead to a pyridopyrimidinone, a key intermediate for pyrido[1,2-e]purine synthesis. nih.govmdpi.com

Imidazo[1,2-a]pyridines: This is a well-established class of compounds, and their synthesis often involves the reaction of a 2-aminopyridine with an α-haloketone (a modification of the Debus-Radziszewski imidazole synthesis) or the direct condensation with a ketone under oxidative conditions. organic-chemistry.orgnih.gov Thus, α-halogenation of this compound would provide a direct precursor for reaction with 2-aminopyridine to yield a 2-pentyl-3-(pyridin-2-yl)imidazo[1,2-a]pyridine derivative.

Benzothiazoles: The most common route to benzothiazoles is the condensation of 2-aminothiophenol (B119425) with aldehydes, ketones, or carboxylic acid derivatives. nih.govresearchgate.net The reaction of this compound with 2-aminothiophenol, likely under acidic or oxidative conditions, could yield a 2-(pyridin-2-yl)-2-pentyl-2,3-dihydro-1,3-benzothiazole, which could be further oxidized to the corresponding benzothiazole.

Benzimidazoles: Similar to benzothiazoles, benzimidazoles are typically synthesized by the condensation of o-phenylenediamine (B120857) with carbonyl compounds or their derivatives. organic-chemistry.orgnih.gov The reaction of this compound with o-phenylenediamine would be expected to produce a 2-(pyridin-2-yl)-2-pentyl-2,3-dihydro-1H-benzo[d]imidazole, which can be aromatized to the benzimidazole. nih.gov

Pyrimidines: Pyrimidine synthesis can be achieved through various condensation reactions. A common method is the reaction of a 1,3-dicarbonyl compound with an amidine. organic-chemistry.orgmdpi.com this compound could be a precursor to a suitable 1,3-dicarbonyl compound through functionalization of the alkyl chain. Alternatively, multicomponent reactions like the Biginelli reaction, which involves an aldehyde, a β-ketoester, and urea (B33335) or thiourea, could be adapted. nih.gov

| Heterocycle | General Synthetic Method | Role of this compound |

| Pyrido[1,2-e]purines | Multi-step fusion of pyrimidine and imidazole rings | Precursor to a β-keto ester for pyrimidine ring formation |

| Imidazo[1,2-a]pyridines | Reaction of 2-aminopyridine with an α-haloketone | α-Halogenated derivative serves as the key electrophile |

| Benzothiazoles | Condensation with 2-aminothiophenol | Carbonyl source for cyclization |

| Benzimidazoles | Condensation with o-phenylenediamine | Carbonyl source for cyclization |

| Pyrimidines | Condensation of a 1,3-dicarbonyl with an amidine | Precursor to the 1,3-dicarbonyl component |

Generation of Saturated Cyclic Amine Analogues (e.g., Pyrrolidine (B122466), Piperazine)

The pyridine ring of this compound can be a precursor for the synthesis of saturated cyclic amines like pyrrolidines and piperazines through ring transformation or degradation reactions.

Pyrrolidines: A photo-promoted ring contraction of pyridines in the presence of a silylborane has been reported to yield pyrrolidine derivatives. osaka-u.ac.jpnih.gov This methodology could potentially be applied to this compound to generate a functionalized pyrrolidine. Another approach could involve reductive cleavage of the pyridine ring followed by intramolecular cyclization of the resulting amino-aldehyde or amino-ketone.

Piperazines: The synthesis of piperazines from pyridines is less direct. It would likely involve a multi-step sequence including ring opening of the pyridine, functional group manipulations of the resulting acyclic intermediate, and a final cyclization to form the piperazine (B1678402) ring. For instance, ozonolysis of the pyridine ring could yield a dialdehyde, which could then be reductively aminated with a diamine to form the piperazine.

| Saturated Amine | Synthetic Approach | Key Reaction |

| Pyrrolidine | Photochemical Ring Contraction | Photo-promoted reaction with silylborane |

| Piperazine | Ring Opening and Recyclization | Ozonolysis followed by reductive amination |

Considerations of Chemo- and Regioselectivity in Synthesis

In the synthesis of derivatives from this compound, chemo- and regioselectivity are crucial considerations. For instance, in the α-halogenation of the ketone, regioselectivity will determine which α-carbon is functionalized. The presence of the pyridine ring might influence the acidity of the α-protons and thus the site of enolization and subsequent reaction.

In reactions involving both the carbonyl group and the pyridine ring, chemoselectivity becomes important. For example, in a reduction reaction, conditions must be chosen to selectively reduce the ketone without affecting the pyridine ring, or vice versa, if desired. The nitrogen atom of the pyridine ring can also act as a nucleophile or a directing group, influencing the regioselectivity of reactions on the ring itself.

Development of Scalable Preparation Methods for Research Applications

For the utility of this compound and its derivatives in research applications, the development of scalable preparation methods is essential. This involves optimizing reaction conditions to maximize yield and purity while minimizing cost and environmental impact. For multi-step syntheses, the efficiency of each step is critical. The use of robust and readily available reagents and catalysts is also a key factor.

For example, in a scalable synthesis of an imidazo[1,2-a]pyridine (B132010) derivative, a one-pot reaction that avoids the isolation of the intermediate α-haloketone would be advantageous. Similarly, for the generation of other heterocyclic systems, the development of efficient multicomponent reactions would be highly desirable for building molecular complexity in a single, scalable step.

Molecular Interactions and Biological Activities: Academic Research Perspectives

Enzymatic Interaction and Inhibition Studies

The study of 1-(Pyridin-2-yl)heptan-1-one and its analogs has primarily centered on their interaction with specific enzymes, offering insights into their potential modulatory roles. Research has focused on its effects on Fatty Acid Amide Hydrolase (FAAH) and, to a lesser extent, on other enzyme systems.

This compound belongs to a class of compounds known as α-ketoheterocycle inhibitors of Fatty Acid Amide Hydrolase (FAAH), a key enzyme in the endocannabinoid system. FAAH is responsible for the degradation of fatty acid amides, including the endogenous cannabinoid anandamide (B1667382). nih.gov Inhibition of FAAH increases the levels of these signaling lipids, leading to a range of physiological effects. nih.govnih.gov

Research on structurally related α-ketooxazole inhibitors provides a detailed model for the binding mechanism of this compound to the FAAH active site. FAAH possesses an unusual Ser-Ser-Lys catalytic triad (B1167595) (specifically Ser241-Ser217-Lys142). nih.gov The inhibitory action of α-ketoheterocycles stems from the electrophilic nature of their ketone group. nih.govnih.gov

The catalytic Ser241 residue in the FAAH active site performs a nucleophilic attack on the ketone's carbonyl carbon of the inhibitor. This results in the formation of a covalent, yet reversible, hemiketal intermediate. nih.gov This bound state mimics the tetrahedral intermediate formed during the hydrolysis of the natural substrate, anandamide. nih.gov

The binding is further stabilized by interactions within the active site. The 2-pyridyl substituent, a key feature of this compound, plays a crucial role. Studies on the similar inhibitor OL-135 have shown that the pyridine (B92270) nitrogen forms a hydrogen bond network with residues Lys142 and Thr236 within the enzyme's cytosolic port, significantly enhancing binding affinity and selectivity for FAAH. nih.gov The heptanoyl chain of the molecule is accommodated within the enzyme's membrane access channel (MAC), a hydrophobic pocket that normally binds the fatty acid portion of the substrate. nih.gov

| Interaction Type | Inhibitor Moiety | FAAH Active Site Residue(s) | Significance |

|---|---|---|---|

| Covalent Hemiketal Formation | Ketone Carbonyl | Ser241 | Forms a reversible covalent bond, mimicking the transition state. |

| Hydrogen Bonding | Pyridine Nitrogen | Lys142, Thr236 (via a water molecule) | Anchors the inhibitor and enhances binding affinity and selectivity. |

| Hydrophobic Interactions | Heptanoyl Chain | Membrane Access Channel (MAC) | Orients the inhibitor within the active site. |

By inhibiting FAAH, this compound is expected to prevent the breakdown of anandamide and other related N-acylethanolamines (NAEs). nih.govnih.gov This leads to an accumulation of these endocannabinoids at their sites of action, thereby amplifying their signaling through cannabinoid receptors (CB1 and CB2) and other targets. nih.gov

In various animal models, the pharmacological inhibition of FAAH has been shown to produce analgesic, anti-inflammatory, and anxiolytic effects without the psychotropic side effects associated with direct CB1 receptor agonists. nih.gov For instance, potent and selective FAAH inhibitors like PF-3845 have been demonstrated to cause a dramatic and sustained elevation (over 10-fold) of anandamide levels in the brains of mice. nih.gov This elevation in endocannabinoid tone is directly correlated with cannabinoid receptor-dependent reductions in inflammatory pain responses. nih.govnih.gov Research on the α-ketoheterocycle inhibitor OL-135, which is structurally related to this compound, confirms that its analgesic effects in neuropathic pain models are blocked by CB1 and CB2 receptor antagonists, confirming the mechanism of action is via enhancement of the endocannabinoid system. nih.gov

| Endogenous Ligand | Effect of FAAH Inhibition | Resulting Signaling Outcome |

|---|---|---|

| Anandamide (AEA) | Decreased degradation, leading to increased levels | Enhanced activation of CB1 and CB2 receptors |

| N-palmitoylethanolamine (PEA) | Decreased degradation, leading to increased levels | Activation of PPAR-α and other non-cannabinoid targets |

| N-oleoylethanolamine (OEA) | Decreased degradation, leading to increased levels | Activation of PPAR-α, regulation of satiety and metabolism |

As of the current body of scientific literature, there are no specific studies investigating the inhibitory activity of this compound against phosphodiesterase (PDE) enzymes, including the PDE2A isoform.

Due to the lack of research in this area, the isoform selectivity and potency profile of this compound against the PDE family of enzymes remains uncharacterized.

The selectivity of FAAH inhibitors is a critical aspect of their pharmacological profile. While this compound itself has not been extensively profiled against a broad panel of enzymes, data from closely related α-ketoheterocycle inhibitors provide valuable insights.

Comprehensive selectivity profiling (e.g., Cerep panel) of the representative α-ketoheterocycle FAAH inhibitor OL-135 revealed a lack of significant off-target activity. nih.gov This compound did not show notable inhibition of a wide range of other enzymes, receptors, and ion channels, including cytochrome P450 (P450) metabolic enzymes. nih.gov Furthermore, activity-based protein profiling (ABPP) has shown that α-ketoheterocycle inhibitors can be highly selective for FAAH over other mammalian serine hydrolases. nih.gov This high degree of selectivity suggests that the pharmacological effects of this class of compounds are primarily, if not exclusively, mediated through the inhibition of FAAH. Based on these findings for structurally and mechanistically similar compounds, it is hypothesized that this compound also possesses a high degree of selectivity for FAAH with minimal modulatory activity on other enzymes.

Phosphodiesterase (PDE) Inhibition Research (e.g., PDE2A)

Theories of Molecular Basis for Observed Biological Effects

Given the lack of observed and reported biological effects for this compound in the scientific literature, there are no corresponding theories on the molecular basis for such activities. The development of hypotheses regarding its mechanism of action is contingent on initial findings from biological screening, which are not currently available.

Structure Activity Relationship Sar and Rational Ligand Design Principles

Systematic Structural Modification and Biological Activity Profiling

The systematic structural modification of a lead compound like 1-(Pyridin-2-yl)heptan-1-one is a cornerstone of drug discovery. This process involves the synthesis of a library of analogs where specific parts of the molecule are altered in a controlled manner. These modifications can include changes to the pyridine (B92270) ring, variations in the length and branching of the alkyl chain, and the introduction of different functional groups at various positions.

Each newly synthesized analog undergoes a comprehensive biological activity profiling. This typically involves a battery of in vitro assays to determine key parameters such as the half-maximal inhibitory concentration (IC50) or minimum inhibitory concentration (MIC) against a specific biological target or microorganism. The goal is to identify which structural changes lead to an enhancement or reduction in activity, thereby building a detailed SAR profile.

For instance, a hypothetical series of 1-(pyridin-2-yl)alkan-1-one analogs could be synthesized and tested for their antimicrobial activity. The results, as illustrated in the interactive table below, could reveal trends related to the alkyl chain length.

Interactive Data Table: Antimicrobial Activity of 1-(Pyridin-2-yl)alkan-1-ones

| Compound | Alkyl Chain Length | MIC (µg/mL) vs. S. aureus |

| 1-(Pyridin-2-yl)propan-1-one | 3 | 128 |

| 1-(Pyridin-2-yl)butan-1-one | 4 | 64 |

| 1-(Pyridin-2-yl)pentan-1-one | 5 | 32 |

| 1-(Pyridin-2-yl)hexan-1-one | 6 | 16 |

| This compound | 7 | 8 |

| 1-(Pyridin-2-yl)octan-1-one | 8 | 16 |

| 1-(Pyridin-2-yl)nonan-1-one | 9 | 32 |

Note: The data in this table is illustrative and intended to demonstrate the concept of SAR profiling. Actual experimental values may vary.

This systematic approach allows researchers to deduce critical structural requirements for biological activity and guides the subsequent optimization of the lead compound.

Influence of the Pyridine Moiety on Biological Activity and Specificity

The pyridine ring is a fundamental component of this compound and its biological activity. As a heterocyclic aromatic ring, it can engage in various non-covalent interactions with biological targets, including hydrogen bonding, pi-pi stacking, and cation-pi interactions. The nitrogen atom in the pyridine ring is a key hydrogen bond acceptor, which can be crucial for anchoring the molecule within the binding site of a protein.

Furthermore, substitutions on the pyridine ring can dramatically alter the compound's biological profile. Electron-donating or electron-withdrawing groups can modify the electron density of the ring, affecting its ability to participate in the aforementioned interactions. The strategic placement of substituents can also be used to modulate physicochemical properties such as solubility and membrane permeability, which are critical for drug-likeness. Studies on various pyridine-containing compounds have shown that even minor changes to the pyridine moiety can lead to significant differences in biological activity and target selectivity.

Contribution of the Heptanone Backbone and Alkyl Chain Variations to Activity Profiles

Variations in the length of the alkyl chain can have a profound impact on the activity profile. A systematic increase or decrease in the number of carbon atoms can modulate the compound's potency and selectivity. For many classes of compounds, there is an optimal alkyl chain length for a specific biological target. Shorter chains may not provide sufficient hydrophobic interactions for strong binding, while excessively long chains might introduce steric hindrance or lead to non-specific binding due to high lipophilicity.

The relationship between alkyl chain length and antimicrobial activity in a hypothetical series of 1-(pyridin-2-yl)alkan-1-ones is depicted in the table below, suggesting an optimal length for activity.

Interactive Data Table: Effect of Alkyl Chain Length on Biological Activity

| Compound | Alkyl Chain | IC50 (µM) |

| 1-(Pyridin-2-yl)ethan-1-one | C2 | >100 |

| 1-(Pyridin-2-yl)pentan-1-one | C5 | 25.5 |

| This compound | C7 | 5.2 |

| 1-(Pyridin-2-yl)decan-1-one | C10 | 18.9 |

| 1-(Pyridin-2-yl)dodecan-1-one | C12 | 45.3 |

Note: The data presented here is for illustrative purposes to show the trend of how alkyl chain variation can influence biological activity.

Branching of the alkyl chain is another modification that can fine-tune the activity. The introduction of methyl or ethyl groups can alter the molecule's conformation and its fit within a binding site, potentially leading to increased potency or improved pharmacokinetic properties.

Role of Peripheral Substituents and Attached Heterocycles in Enhancing Potency and Selectivity

The introduction of peripheral substituents and additional heterocyclic rings to the this compound scaffold is a common strategy to enhance potency and selectivity. These modifications can provide additional points of interaction with the biological target, leading to a stronger and more specific binding.

For example, adding a hydroxyl or amino group can introduce new hydrogen bonding opportunities. Halogen atoms like fluorine, chlorine, or bromine can modulate the electronic properties of the molecule and also participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in drug-receptor binding.

Attaching other heterocyclic rings, such as furan, thiophene, or imidazole (B134444), can significantly expand the chemical space and introduce new interaction capabilities. These rings can act as bioisosteres for other functional groups, improving properties like metabolic stability or target affinity. The choice of the heterocycle and its point of attachment are critical for achieving the desired biological effect. The following table illustrates how different substituents on the pyridine ring might affect the inhibitory activity of a hypothetical series of this compound analogs.

Interactive Data Table: Influence of Pyridine Ring Substituents on Potency

| Compound | Substituent at C4 | Substituent at C5 | IC50 (nM) |

| This compound | H | H | 520 |

| 1-(4-Chloropyridin-2-yl)heptan-1-one | Cl | H | 150 |

| 1-(5-Fluoropyridin-2-yl)heptan-1-one | H | F | 98 |

| 1-(4-Methylpyridin-2-yl)heptan-1-one | CH3 | H | 340 |

| 1-(5-(Thiophen-2-yl)pyridin-2-yl)heptan-1-one | H | Thiophene | 45 |

Note: This table contains hypothetical data to demonstrate the impact of peripheral substituents on biological potency.

Computational Approaches in SAR Elucidation and Predictive Modeling

Computational chemistry has become an indispensable tool in modern drug discovery for elucidating SAR and building predictive models. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations provide valuable insights into how chemical structures relate to their biological activities.

QSAR models establish a mathematical relationship between the physicochemical properties of a series of compounds and their observed biological activities. These models can then be used to predict the activity of novel, untested compounds, thereby prioritizing synthetic efforts. For this compound analogs, QSAR can help identify the key molecular descriptors (e.g., lipophilicity, electronic properties, steric factors) that govern their potency.

Molecular docking simulations predict the preferred orientation of a ligand when bound to a target protein. This allows for the visualization of key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein's active site. For this compound, docking studies can reveal how the pyridine nitrogen and the heptanone chain interact with specific amino acid residues, providing a structural basis for the observed SAR.

Molecular dynamics simulations can further refine the understanding of the ligand-receptor complex by simulating its movement over time. This can provide insights into the stability of the binding and the conformational changes that may occur upon ligand binding.

Rational Design Strategies for Optimized this compound Analogues

The culmination of SAR studies and computational modeling is the rational design of optimized analogs with improved therapeutic potential. By integrating the knowledge gained from systematic modifications and in silico predictions, medicinal chemists can design new molecules with a higher probability of success.

Rational design strategies for optimizing this compound could include:

Scaffold Hopping: Replacing the pyridine ring with other bioisosteric heterocycles to explore new interaction patterns and improve physicochemical properties.

Structure-Based Design: Using the three-dimensional structure of the target protein (obtained from X-ray crystallography or homology modeling) to design ligands that fit perfectly into the binding site and make optimal interactions.

Fragment-Based Drug Design: Identifying small molecular fragments that bind to the target and then growing or linking them to create a more potent lead compound based on the this compound scaffold.

Multi-parameter Optimization: Simultaneously considering potency, selectivity, solubility, metabolic stability, and other ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties to design a well-rounded drug candidate.

Through these iterative cycles of design, synthesis, and testing, guided by a deep understanding of SAR, the therapeutic potential of the this compound chemical class can be fully realized.

Mechanistic Investigations at the Molecular and Cellular Level

Enzymatic Catalysis and Inhibition Mechanisms (e.g., FAAH Catalytic Triad (B1167595), Oxyanion Hole)

The pyridin-2-yl ketone structure is found in potent inhibitors of certain serine hydrolases, such as FAAH. The inhibitory mechanism of these compounds is intrinsically linked to the enzyme's catalytic mechanism. FAAH utilizes an unusual Ser-Ser-Lys catalytic triad (Ser241-Ser217-Lys142). nih.gov The catalytic process begins with the nucleophilic attack of Ser241 on the carbonyl carbon of the substrate, forming a tetrahedral intermediate. nih.govebi.ac.uk This unstable, negatively charged intermediate is stabilized by the enzyme's "oxyanion hole," a region with backbone amide protons (from residues Ile238, Gly239, Gly240) that form strong hydrogen bonds with the negatively charged oxygen atom. ebi.ac.uk

Inhibitors containing an electrophilic carbonyl group, such as α-ketoheterocycles with a pyridyl substituent, can covalently bind to the catalytic Ser241. This reaction forms a stable deprotonated hemiketal, which effectively mimics the enzymatic tetrahedral intermediate. nih.gov This structure provides a detailed view of the oxyanion hole's role in stabilizing the intermediate and offers an "in-action" depiction of the Ser-Ser-Lys triad. nih.gov The stabilization provided by the oxyanion hole is crucial not only for catalytic efficiency but also for the potency of such inhibitors. nih.gov

Table 1: Key Residues in FAAH Catalysis and Inhibition

| Residue/Feature | Role in Catalysis/Inhibition | Source |

|---|---|---|

| Ser241 | Acts as the primary nucleophile, attacking the carbonyl carbon of the substrate or inhibitor. | nih.govebi.ac.uk |

| Ser217 | Acts as a general base to deprotonate Ser241 and later as a general acid to protonate the leaving group. | ebi.ac.uk |

| Lys142 | Initially acts as a base to deprotonate Ser217, activating the catalytic triad. | ebi.ac.uk |

| Oxyanion Hole | A region of amide protons that stabilizes the negatively charged tetrahedral intermediate via hydrogen bonding. | nih.govebi.ac.uk |

Molecular Docking and Dynamics Simulation Studies

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the binding of ligands to their protein targets. For compounds related to 1-(Pyridin-2-yl)heptan-1-one, such as pyridin-2-yl urea (B33335) derivatives that inhibit Apoptosis signal-regulating kinase 1 (ASK1), these methods have been crucial. mdpi.comnih.gov Molecular docking can suggest plausible binding modes, but its scoring functions may have limited ability to discriminate between poses with similar scores. nih.gov

Table 2: Example of Computational Results for Pyridin-2-yl Urea Inhibitors of ASK1

| Compound | IC50 (nM) | Docking Score (kcal/mol) - Pose 1 | Docking Score (kcal/mol) - Pose 2 | Predicted Binding Free Energy (kcal/mol) | Source |

|---|---|---|---|---|---|

| Selonsertib | 2.01 | -8.11 | -8.11 | -5.45 | nih.gov |

| Compound 6 | 2.92 | -8.50 | -8.63 | -7.22 | nih.gov |

Insights into Target Engagement, Allosteric Modulation, and Conformational Changes

Beyond direct competitive inhibition, pyridyl-containing compounds can act as allosteric modulators, binding to a site on the receptor that is distinct from the primary (orthosteric) binding site. nih.gov This binding can induce conformational changes that modulate the affinity or efficacy of the endogenous ligand. nih.gov For example, a novel series of pyrazolopyrazines, which include a pyridin-2-ylmethoxy group, were identified as potent and selective negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGluR5). researchgate.net These NAMs bind within the transmembrane domain of the receptor, a common allosteric site for class C GPCRs. researchgate.net

The binding of a ligand can induce significant conformational changes in the target protein. Studies on pyridin-2-yl guanidine derivatives have shown that intramolecular hydrogen bonding between the pyridine (B92270) nitrogen and the guanidinium protons can control the conformation of the molecule, leading to a 180° change in the dihedral angle between the two moieties. researchgate.net Such conformational control is crucial for biological activity, as it pre-organizes the ligand into a shape that is favorable for binding to its target. These insights highlight that the biological effects of a compound are not just a matter of binding, but also of the dynamic and structural changes it induces in both itself and its target.

Investigation of Reaction Mechanisms in Synthetic Transformations

The synthesis of pyridin-2-yl ketones and related structures involves a variety of reaction mechanisms. One common method for creating the core pyridine structure is the Hantzsch pyridine synthesis. youtube.com More modern methods often rely on metal-catalyzed cross-coupling reactions. For instance, the synthesis of related pyridin-2(1H)-ones has been achieved through Suzuki-Miyaura coupling to attach an indole group, followed by other transformations. nih.gov

Computational studies have been used to elucidate the mechanisms of synthetic reactions involving pyridyl compounds. A theoretical DFT study on the synthesis of pyridin-2-yl ureas suggested a plausible pathway involving a concerted mechanism for direct aminolysis, which was energetically more favorable than traditional models involving zwitterionic intermediates. rsc.org

Furthermore, pyridyl-containing molecules can undergo photoinduced transformations. The trans-to-cis isomerization of 1-(pyridin-4-yl)-2-(N-methylpyrrol-2-yl)ethene, a push-pull molecule with a pyridyl acceptor group, has been studied using photoacoustic calorimetry and theoretical methods. nih.gov The mechanism of this isomerization was found to involve the loss of a hydrogen bond between a water molecule and the pyridine ring, demonstrating how reaction dynamics can be influenced by interactions with the solvent environment. nih.gov

Cellular Processes Affected by Compound Interaction (e.g., DNA Synthesis, Cell Cycle Arrest)

The interaction of bioactive pyridine compounds with cellular targets can trigger significant downstream effects on cellular processes. Studies on novel anticancer pyridine derivatives have demonstrated their ability to inhibit the proliferation of human cancer cells, such as liver (HepG2) and breast (MCF-7) cancer cells. nih.gov

The mechanism of action for these compounds was found to involve the induction of cell cycle arrest at the G2/M phase and the initiation of apoptosis (programmed cell death). nih.gov This cellular response is mediated by changes in the expression of key regulatory proteins. The pyridine compounds caused a downregulation of the cell cycle-promoting protein cyclin D1 and an upregulation of the cell cycle inhibitors p53 and p21. nih.gov In response to cellular stress or DNA damage, the p53 tumor suppressor protein is stabilized, which in turn activates the expression of p21. oncotarget.com The p21 protein then inhibits cyclin-dependent kinases (CDKs), preventing the cell from progressing through the cell cycle and allowing time for DNA repair or, if the damage is too severe, triggering apoptosis. oncotarget.com This demonstrates a clear mechanistic link between the molecular interaction of a pyridine compound and a profound cellular outcome like cell cycle arrest.

Advanced Analytical and Characterization Methodologies in Research

Spectroscopic Techniques for Structural Elucidation (e.g., Nuclear Magnetic Resonance, Mass Spectrometry, Infrared Spectroscopy)

Spectroscopic methods are fundamental to unequivocally determine the molecular structure of 1-(Pyridin-2-yl)heptan-1-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, ¹H NMR would identify the distinct protons on the pyridine (B92270) ring and the heptanoyl chain. The aromatic protons on the pyridine ring would appear in the downfield region (typically δ 7.0-8.5 ppm), while the aliphatic protons of the heptyl group would be found in the upfield region (δ 0.8-3.0 ppm). ¹³C NMR would complement this by showing distinct signals for each unique carbon atom, including the carbonyl carbon (C=O) at a characteristic downfield shift. While specific spectral data for this compound is not readily available in published literature, the analysis of a related cathinone (B1664624) derivative, N-ethyl-2-amino-1-phenylheptan-1-one hydrochloride, illustrates the type of data obtained. mdpi.com In its ¹H NMR spectrum, aromatic protons appear as distinct multiplets between δ 7.62 and 8.09 ppm, while the aliphatic chain protons are observed at upfield shifts. mdpi.com

Table 1: Illustrative ¹H NMR Data for an Analog Compound: N-ethyl-2-amino-1-phenylheptan-1-one Data presented is for a related structure to demonstrate the technique.

| Chemical Shift (δ ppm) | Multiplicity | Number of Protons | Assignment |

|---|---|---|---|

| 8.09 | Doublet | 2H | Aromatic (C2, C6) |

| 7.76 | Triplet | 1H | Aromatic (C4) |

| 7.62 | Triplet | 2H | Aromatic (C3, C5) |

| 5.29 | Singlet | 1H | Methine (CH) |

Mass Spectrometry (MS) Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. Using a technique like high-resolution mass spectrometry (HRMS), the exact mass of this compound can be measured, confirming its molecular formula. Fragmentation patterns observed in the mass spectrum, often from techniques like gas chromatography-mass spectrometry (GC-MS), provide further structural clues. For instance, in related ketones, a common fragmentation pathway is the cleavage adjacent to the carbonyl group. mdpi.com

Infrared (IR) Spectroscopy IR spectroscopy identifies the functional groups present in a molecule. For this compound, a strong absorption band characteristic of the carbonyl (C=O) stretching vibration would be expected around 1680-1700 cm⁻¹. Vibrations corresponding to C=C and C=N bonds of the pyridine ring would appear in the 1400-1600 cm⁻¹ region, while C-H stretching from the alkyl chain would be observed around 2850-3000 cm⁻¹. mdpi.com For example, the IR spectrum of the related N-ethyl-2-amino-1-phenylheptan-1-one shows a distinct carbonyl group vibration at 1684 cm⁻¹. mdpi.com

Chromatographic Methods for Compound Purification and Quantitative Analysis (e.g., Thin-Layer Chromatography, Column Chromatography, Flash Chromatography)

Chromatographic techniques are indispensable for the separation and purification of this compound from reaction mixtures and for verifying its purity.

Thin-Layer Chromatography (TLC): TLC is a rapid and effective method used to monitor the progress of a chemical reaction and to determine the appropriate solvent system for larger-scale purification. A small spot of the reaction mixture is applied to a silica (B1680970) gel plate, which is then developed in a solvent mixture. The separation is based on the differential partitioning of the components between the stationary phase (silica) and the mobile phase (solvent). rsc.org The position of the purified compound is visualized under UV light. rsc.org

Column and Flash Chromatography: For preparative-scale purification, column chromatography is employed. The crude product is loaded onto a column packed with a stationary phase like silica gel. rsc.org A solvent system, often determined from prior TLC analysis, is passed through the column to elute the components at different rates. Flash chromatography is an accelerated version of this technique, using pressure to speed up the solvent flow, allowing for faster and more efficient separations. rsc.org These methods are standard for isolating aryl ketones following synthesis. rsc.org

X-ray Crystallography for High-Resolution Structural Determination of Ligand-Target Complexes

X-ray crystallography is the most powerful method for determining the precise three-dimensional atomic arrangement of a molecule in its crystalline state. While obtaining a suitable single crystal of this compound itself would confirm its molecular geometry, the technique is particularly valuable in drug discovery for visualizing how a ligand binds to its biological target, such as an enzyme or receptor. researchgate.net

This method involves irradiating a crystal with X-rays and analyzing the resulting diffraction pattern. The data allows for the calculation of electron density maps, from which a detailed 3D model of the molecule or the ligand-target complex can be built. researchgate.net This provides critical insights into the specific molecular interactions—such as hydrogen bonds, hydrophobic interactions, and electrostatic forces—that govern binding affinity and selectivity. Such information is invaluable for structure-based drug design and the optimization of lead compounds. researchgate.net

Radiochemical Purity and Specific Activity Determinations for Radiotracer Applications

Should this compound be developed as a radiotracer for applications like Positron Emission Tomography (PET), its radiochemical purity and specific activity must be rigorously determined.

Radiochemical Purity: This measures the proportion of the total radioactivity in a sample that is present in the desired chemical form. It is a critical quality control parameter to ensure that the observed signal in an imaging study comes from the target radiotracer and not from radioactive impurities. unm.edu Radiochemical purity is typically assessed using radio-chromatographic methods, such as radio-TLC or high-performance liquid chromatography (HPLC) equipped with a radioactivity detector. unm.edu The HPLC method provides high-resolution separation, and the radiochemical purity is calculated by integrating the radioactivity peak corresponding to the desired compound relative to the total radioactivity detected. unm.edu

Specific Activity: This is a measure of the amount of radioactivity per unit mass of the compound (e.g., in Curies/mol or Becquerels/mol). High specific activity is crucial for receptor imaging studies to ensure that the administered mass of the compound is low enough to avoid pharmacological effects and to not saturate the target receptors. unm.edu Its determination involves measuring the total radioactivity in a sample and quantifying the total mass of the compound (both radiolabeled and non-radiolabeled "carrier") using a sensitive analytical technique like HPLC with UV detection or mass spectrometry. unm.edu

In Vitro Pharmacological Assay Methodologies (e.g., Enzyme Inhibition Assays, Radioligand Binding Assays)

To characterize the biological activity of this compound, various in vitro pharmacological assays are employed.

Enzyme Inhibition Assays These assays are used to determine if a compound can inhibit the activity of a specific enzyme and to quantify its potency, typically as an IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%). For compounds containing a pyridin-2-yl moiety, which are often investigated as kinase inhibitors, a common method is the ADP-Glo™ Kinase Assay. nih.gov This assay measures the amount of ADP produced in a kinase reaction; lower ADP levels indicate greater enzyme inhibition. The potency of novel pyridin-2-yl urea (B33335) inhibitors against Apoptosis signal-regulating kinase 1 (ASK1) was successfully determined using this method, with the most potent compounds exhibiting IC₅₀ values in the low nanomolar range. nih.gov

Table 2: Illustrative Enzyme Inhibition Data for Pyridin-2-yl Analogs against ASK1 Kinase Data from related pyridin-2-yl urea compounds is presented to demonstrate the assay methodology. nih.gov

| Compound | IC₅₀ (nM) |

|---|---|

| Compound 2 | 1.55 ± 0.27 |

| Compound 4 | 45.27 ± 4.82 |

Radioligand Binding Assays These assays are the gold standard for characterizing the interaction of a compound with a specific receptor. nih.gov In a competition binding assay, a fixed concentration of a high-affinity radiolabeled ligand is incubated with a source of the target receptor (e.g., cell membranes or tissue homogenates) in the presence of varying concentrations of the unlabeled test compound (this compound). The ability of the test compound to displace the radioligand from the receptor is measured. This allows for the determination of the compound's binding affinity (Kᵢ), a measure of how tightly it binds to the receptor. nih.gov

Cell-Based Biological Research Assays (e.g., Cell Proliferation Assays, Cell Cycle Analysis)

Cell-based assays are crucial for understanding the effects of a compound on cellular processes in a more physiologically relevant context.

Cell Proliferation Assays These assays measure the ability of a compound to inhibit the growth of cancer cells or other cell types. A common method is the MTT assay, where a tetrazolium salt is converted by metabolically active cells into a colored formazan (B1609692) product. The amount of color produced is proportional to the number of viable cells. By treating cells with different concentrations of a compound, a dose-response curve can be generated to determine its GI₅₀ or IC₅₀ value for growth inhibition. nih.gov

Cell Cycle Analysis If a compound is found to have anti-proliferative activity, cell cycle analysis can determine the mechanism of action. This is often performed using flow cytometry. nih.gov Cells are treated with the compound, stained with a DNA-binding fluorescent dye (like propidium (B1200493) iodide), and then analyzed by a flow cytometer. The intensity of fluorescence from each cell is proportional to its DNA content, allowing researchers to determine the percentage of cells in each phase of the cell cycle (G₀/G₁, S, G₂/M). A compound that causes cell cycle arrest will lead to an accumulation of cells in a specific phase. nih.govnih.gov For example, studies on other novel compounds have shown a distinct arrest at the G₂/M phase, indicating interference with mitotic processes. nih.govresearchgate.net

Future Directions and Emerging Research Avenues

Development of Next-Generation Therapeutic Candidates Based on 1-(Pyridin-2-yl)heptan-1-one Scaffold

The this compound scaffold, characterized by a pyridine (B92270) ring linked to a heptanone chain, is a promising starting point for the development of new therapeutic agents. The pyridine moiety, a common feature in many bioactive molecules, can engage in various interactions with biological targets, while the flexible heptyl chain allows for exploration of different binding pockets. nih.gov By employing strategies like scaffold hopping—where the core structure is modified to create novel compounds with similar biological activity but different physicochemical properties—researchers can design next-generation drug candidates. niper.gov.in

Derivatives of the closely related pyridin-2(1H)-one have shown potential as potent inhibitors for targets like the Tropomyosin receptor kinase (TRK), which is implicated in cancer. nih.gov Similarly, 1H-pyridin-2-one derivatives have been synthesized as selective farnesyltransferase inhibitors. nih.gov These examples highlight the potential of the pyridyl-ketone framework to be adapted for various therapeutic targets. Future research will likely focus on creating libraries of analogs of this compound to screen against a wide range of diseases.

Table 1: Examples of Therapeutic Targets for Pyridine-Containing Scaffolds

| Scaffold Class | Therapeutic Target | Potential Disease Application |

|---|---|---|

| Pyridin-2(1H)-one | Tropomyosin receptor kinase (TRK) | Cancer |

| 1H-Pyridin-2-one | Farnesyltransferase | Cancer |

| Phenylpyridone | Melanin-concentrating hormone receptor 1 (MCH1R) | Obesity |

| Pyridinone | HIV Reverse Transcriptase | HIV/AIDS |

This table is generated based on data from existing research on related pyridine compounds to illustrate the potential of the this compound scaffold.

Application in Chemical Biology Probes for Unraveling Biological Pathways

Chemical probes are small molecules used to study and manipulate biological systems. mdpi.com The this compound structure can be modified to create such probes, aiding in the elucidation of complex biological pathways. By incorporating functionalities like photo-affinity labels (e.g., diazirines) and bio-orthogonal handles (e.g., alkynes), derivatives of this compound can be used to identify and validate novel drug targets. mdpi.com

Phenotypic screening, an approach where compounds are tested for their effect on cellular or organismal phenotypes, can identify bioactive molecules without prior knowledge of their specific target. nih.govacs.org Hits from such screens that are based on the this compound scaffold could then be converted into chemical probes to deconvolute their mechanism of action. mdpi.com This strategy is invaluable for discovering first-in-class medicines and understanding disease biology on a molecular level.

Exploration of Novel Pharmacological Targets and Disease Areas

The structural features of this compound and its potential derivatives make them suitable for exploring a wide array of pharmacological targets. The pyridinone core is present in molecules targeting a diverse set of proteins, from viral enzymes to central nervous system receptors. For instance, different pyridinone derivatives have been investigated as non-competitive AMPA receptor antagonists and as anti-HIV agents. nih.gov

Furthermore, analogs of pyrovalerone, which shares a keto-amine pharmacophore, are potent inhibitors of dopamine (B1211576) (DAT) and norepinephrine (B1679862) (NET) transporters, suggesting a potential role in treating conditions like cocaine abuse. nih.gov This indicates that with appropriate structural modifications, the this compound scaffold could be directed towards novel targets in areas of unmet medical need, including neurodegenerative diseases and viral infections. nih.gov The exploration of new disease areas will be driven by high-throughput screening of compound libraries derived from this versatile scaffold.

Advancements in Green Chemistry and Sustainable Synthetic Method Development

The synthesis of pyridine derivatives is an area where green chemistry principles can have a significant impact. unibo.it Traditional methods for synthesizing pyridines and related ketones often involve harsh reagents and generate considerable waste. ijarsct.co.in Future research will focus on developing more sustainable synthetic routes to this compound and its analogs.

Emerging technologies like microwave-assisted synthesis and continuous flow chemistry are at the forefront of this effort. nih.govresearchgate.net Microwave irradiation can accelerate reaction times, increase yields, and reduce energy consumption in one-pot multicomponent reactions for pyridine synthesis. nih.govresearchgate.net Continuous flow microreactors offer enhanced safety, better control over reaction parameters, and reduced solvent usage for the synthesis of 2-pyridyl ketones. researchgate.netresearchgate.net These methods align with the goals of green chemistry by minimizing environmental impact while improving efficiency. unibo.it

Table 2: Comparison of Synthetic Methodologies for Pyridine Derivatives

| Method | Advantages | Disadvantages |

|---|---|---|

| Conventional Batch Synthesis | Well-established procedures | Longer reaction times, lower yields, use of hazardous reagents ijarsct.co.inresearchgate.net |

| Microwave-Assisted Synthesis | Short reaction times, high yields, low cost nih.govresearchgate.net | Scalability can be a challenge |

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery. mdpi.com These computational tools can be applied to the this compound scaffold to accelerate the discovery and optimization of new drug candidates. In-silico techniques such as virtual screening can rapidly assess large libraries of virtual compounds based on this scaffold against biological targets. mdpi.commdpi.com

Quantitative Structure-Activity Relationship (QSAR) models can be developed using ML algorithms to predict the biological activity of novel derivatives, guiding the design of more potent and selective compounds. mdpi.commdpi.com Molecular docking and dynamics simulations can provide insights into the binding modes of these molecules with their targets, facilitating structure-based drug design. beilstein-journals.org By integrating AI and ML, researchers can navigate the vast chemical space more efficiently, reducing the time and cost associated with bringing a new drug to market. mdpi.combeilstein-journals.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-(Pyridin-2-yl)heptan-1-one, and how can reaction conditions be optimized for high purity?

- Methodology : The compound can be synthesized via Michael addition using organometallic nucleophiles and carbon electrophiles. For example, General Procedure B (as applied to structurally similar pyridinyl ketones) involves reacting 1,2-bis(2-pyridyl)ethylene with appropriate ketone precursors under controlled temperatures (e.g., 0–25°C) in anhydrous solvents like THF or dichloromethane . Optimization includes adjusting stoichiometry, reaction time, and purification via column chromatography (e.g., gradient elution with Et₂O/Pentane) to achieve >95% purity .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodology : Use a combination of spectroscopic and computational techniques:

- NMR : ¹H and ¹³C NMR (e.g., 400 MHz in MeOD) to identify chemical shifts for the pyridine ring (δ ~8.5–7.5 ppm) and ketone carbonyl (δ ~200–210 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ at m/z 218.1543 for C₁₂H₁₅NO) .

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) to predict electronic properties and optimize geometry .

Q. What analytical techniques are recommended for assessing purity and stability of this compound?

- Methodology :

- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase .

- TLC : Monitor reaction progress using silica plates with 10% Et₂O/Pentane (Rf ~0.44) .

- Stability Studies : Store under inert atmosphere (N₂/Ar) at –20°C to prevent ketone oxidation or pyridine ring degradation .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported molecular conformations of this compound?

- Methodology :

- X-ray Crystallography : Use SHELXL for refinement and Mercury for visualization to analyze hydrogen bonding (e.g., C=O···H–N interactions) and packing motifs .

- Graph Set Analysis : Apply Etter’s formalism to classify hydrogen-bonding patterns (e.g., R₂²(8) motifs) and compare with related pyridinyl ketones .

Q. What strategies can elucidate the compound’s interactions with biological targets, such as enzymes or receptors?

- Methodology :

- Molecular Docking : Use AutoDock Vina to predict binding modes with targets like cytochrome P450 or nicotinic acetylcholine receptors. Validate with MD simulations (e.g., GROMACS) .

- In Vitro Assays : Fluorescence polarization or SPR to measure binding affinity (Kd) and kinetics (kon/koff) .

- Metabolic Studies : Incubate with liver microsomes and analyze metabolites via LC-MS/MS to identify oxidation sites (e.g., α-carbon to ketone) .

Q. How can researchers address inconsistencies in reported biological activity data for this compound?

- Methodology :

- Dose-Response Studies : Conduct parallel assays (e.g., IC₅₀ determination in enzyme inhibition) across multiple labs to control for batch variability .

- Structural Analog Comparison : Compare activity with derivatives like 1-(4-Methoxyphenyl)-2,3-di(pyridin-2-yl)heptan-1-one to identify pharmacophore elements .

- Meta-Analysis : Use multivariate regression to correlate substituent effects (e.g., pyridine substitution) with activity trends .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.